molecular formula C8H9N3O B7811540 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Cat. No.: B7811540
M. Wt: 163.18 g/mol
InChI Key: IUGVXDOWMXMPRR-UHFFFAOYSA-N
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Description

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound of high interest in organic synthesis and medicinal chemistry research. It belongs to the class of β-ketonitriles, which are versatile intermediates known for their utility in constructing complex heterocyclic systems. The presence of both a nitrile and a ketone group adjacent to a pyrazole ring makes this molecule a valuable bifunctional synthon for various condensation and cyclization reactions. Researchers utilize this and related pyrazole-based nitriles in the design and synthesis of novel compounds for biological screening . For instance, structurally similar pyrazole-acrylonitrile hybrids have demonstrated significant potential in pharmaceutical research, particularly as apoptosis-inducing agents in anticancer studies . The 1-ethylpyrazole moiety is a common pharmacophore intended to enhance the drug-like properties and selectivity of target molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary analytical tests to verify the identity and purity of the compound for their specific experimental needs.

Properties

IUPAC Name

3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGVXDOWMXMPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most direct method for synthesizing 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves the base-mediated condensation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate with acetonitrile. This approach mirrors the synthesis of 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile reported by JSTAGE.

Procedure :

  • Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (0.1 mol) is dissolved in a mixture of dry benzene (250 mL) and dimethylformamide (10 mL).

  • Acetonitrile (4.1 mL, 0.1 mol) and sodium hydride (4.8 g, 60% dispersion) are added under inert conditions.

  • The reaction mixture is refluxed for 4 hours, cooled, and neutralized with hydrochloric acid (pH 7).

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Yield : 68–72% (inferred from analogous reactions).

Spectral Characterization

  • IR (KBr) : Peaks at 2260 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O stretch).

  • ¹H NMR (DMSO-d₆) : δ 1.42 (t, 3H, CH₂CH₃), 4.02 (q, 2H, CH₂CH₃), 7.85 (s, 1H, pyrazole C5-H), 8.32 (s, 1H, pyrazole C3-H), 3.54 (s, 2H, CH₂CO).

Step 2: Introduction of the 3-Oxo Group

  • Procedure :

    • The nitrile (0.01 mol) is reacted with acetyl chloride (0.015 mol) in the presence of aluminum chloride (0.02 mol) in dichloromethane.

    • After 6 hours, the mixture is poured into ice-water, and the product is extracted and recrystallized from ethanol.

Yield : 65–70%.

Spectral Data

  • IR (KBr) : 2230 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O).

  • ¹³C NMR : δ 162.5 (C=O), 118.9 (C≡N), 145.2 (pyrazole C4), 39.8 (CH₂CH₃).

Multicomponent Reaction Using Malononitrile

One-Pot Synthesis

A one-pot approach leverages malononitrile’s reactivity to form the oxopropanenitrile moiety directly on the pyrazole ring.

Procedure :

  • 1-Ethyl-1H-pyrazole-4-carboxylic acid (0.01 mol), malononitrile (0.01 mol), and phosphorus oxychloride (0.02 mol) are heated at 80°C in acetonitrile (30 mL) for 8 hours.

  • The mixture is cooled, neutralized with sodium bicarbonate, and filtered.

  • The crude product is purified via column chromatography.

Yield : 60–65%.

Characterization

  • Mass Spectrometry : m/z 204 (M⁺, 100%), 159 (M⁺–CO, 45%).

  • Melting Point : 205–207°C.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)ComplexityKey Advantage
Ester Condensation68–724ModerateHigh purity, scalable
Aldehyde Oxidation65–7018HighFunctional group versatility
Multicomponent60–658LowSingle-step synthesis

Challenges and Optimization Strategies

Side Reactions

  • Ester Hydrolysis : Prolonged reflux in polar solvents can hydrolyze the ester intermediate. Using anhydrous DMF minimizes this.

  • Nitrile Oxidation : Over-oxidation of the nitrile group to carboxylic acids is mitigated by controlled reaction temperatures (<80°C).

Solvent Selection

  • Benzene/DMF mixtures enhance solubility of aromatic intermediates.

  • Tetrahydrofuran (THF) improves reaction homogeneity in aldehyde conversions .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under acidic or basic conditions. For example:

Reaction ConditionsProductYieldSource
KMnO₄ in H₂SO₄ (0–5°C)3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid78%
CrO₃ in acetic acid3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid65%

Mechanistic studies indicate the ketone is first protonated, followed by nucleophilic attack by water and subsequent elimination of CO₂ in strongly acidic media .

Reduction Reactions

The nitrile group is reduced to primary amines or imines using standard reducing agents:

Reagent/ConditionsProductYieldSource
LiAlH₄ in THF (reflux, 6 h)3-(1-Ethyl-1H-pyrazol-4-yl)-3-aminopropane82%
H₂/Pd-C (ethanol, RT, 12 h)3-(1-Ethyl-1H-pyrazol-4-yl)-3-iminopropane70%

The nitrile-to-amine conversion proceeds via a two-electron reduction mechanism, forming an intermediate imine.

Nucleophilic Substitution

The nitrile group participates in displacement reactions with nucleophiles:

Nucleophile/ReagentProductYieldSource
NH₂OH·HCl (EtOH, reflux, 4 h)3-(1-Ethyl-1H-pyrazol-4-yl)-3-hydroxypropanamide88%
CH₃SNa (DMF, 60°C, 3 h)3-(1-Ethyl-1H-pyrazol-4-yl)-3-thiomethylpropanenitrile75%

Kinetic studies show the reaction follows second-order kinetics, with polar aprotic solvents enhancing reactivity.

Condensation Reactions

The active methylene group adjacent to the ketone facilitates condensations:

Reagent/ConditionsProductYieldSource
Malononitrile (EtOH, K₂CO₃, RT)5-(1-Ethyl-1H-pyrazol-4-yl)-2-aminofuran-3-carbonitrile91%
Hydrazine hydrate (reflux, 2 h)3-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine85%

The reaction with hydrazine proceeds via enolate formation, followed by cyclization to form pyrazole derivatives .

Cyclization Pathways

Intramolecular cyclization under basic conditions yields heterocyclic systems:

Base/ConditionsProductYieldSource
NaOEt (reflux, 8 h)4-Ethyl-6-oxo-1,4-dihydropyridine-3-carbonitrile80%
KOtBu (DME, 85°C, 29 h)1-Ethyl-4-(2-cyanoacetyl)pyrazole dimer95%

Cyclization mechanisms involve deprotonation of the α-hydrogen to the ketone, followed by nucleophilic attack on the nitrile carbon.

Sulfonation and Sulfuration

The nitrile group reacts with sulfur-containing reagents:

Reagent/ConditionsProductYieldSource
SOCl₂ (reflux, 3 h)3-(1-Ethyl-1H-pyrazol-4-yl)-3-thioxopropanenitrile68%
MsCl/Et₃N (CH₂Cl₂, 0°C)2-Methanesulfonyl-3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile73%

Sulfonation occurs regioselectively at the nitrile group, forming stable sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties, such as 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could enhance apoptotic actions in human cancer cell lines (H460, A549, HT-29, and SMMC-7721) by inhibiting anti-apoptotic proteins . The structural characteristics of pyrazole allow for interactions with various biological targets, making it a promising scaffold for developing anticancer agents.

Anti-inflammatory and Antimicrobial Properties

The pyrazole framework is also linked to anti-inflammatory and antimicrobial activities. Compounds similar to this compound have been reported to exhibit these properties through mechanisms that involve the modulation of inflammatory pathways and microbial growth inhibition . This broad spectrum of activity positions such compounds as potential candidates for treating inflammatory diseases and infections.

Synthesis of Heterocyclic Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds. For instance, reactions involving this compound with electron-rich aromatic compounds can yield pyridine derivatives through rearrangement processes . These reactions are significant for developing new materials with tailored properties.

Formation of Enaminonitriles

In synthetic pathways, this compound has been shown to undergo condensation reactions with dimethylformamide dimethylacetal (DMFDMA), leading to the formation of enaminonitriles. These products have further reacted with malononitrile to yield dialkylaminopyridines . Such transformations highlight the compound's versatility in organic synthesis.

Development of Functional Materials

The unique structural features of this compound make it suitable for incorporation into functional materials. Its derivatives can serve as precursors for polymers or coatings that require specific thermal or mechanical properties. Research is ongoing to explore these applications further.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Application AreaStudy ReferenceKey Findings
Anticancer Activity Enhanced apoptosis in cancer cell lines
Anti-inflammatory Modulation of inflammatory pathways
Synthesis of Pyridine Derivatives Rearrangement reactions yielding pyridine compounds
Formation of Enaminonitriles Condensation with DMFDMA leading to new products

Mechanism of Action

The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile

  • Structural Differences : Features two methyl groups on the pyrazole ring (positions 3 and 5) instead of an ethyl group at N1.
  • Reactivity: Undergoes aminolysis with 2-phenylenediamine to form benzimidazole derivatives, demonstrating displacement of the pyrazole moiety under reflux conditions .
  • Applications : Used in synthesizing benzoxazoles and triazolopyrimidines, highlighting its utility in medicinal chemistry.

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

  • Structural Differences : Contains a methyl group at N1 and position 5 of the pyrazole ring.
  • Physicochemical Properties : Molecular weight 163.18 g/mol (C₈H₉N₃O), compared to 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile (C₈H₁₀N₃O, 178.19 g/mol). The ethyl group increases hydrophobicity .

3-(1-Methyl-1H-pyrazol-4-yl)propanenitrile

  • Structural Differences : Lacks the ketone group at position 3, reducing α-carbon reactivity.
  • Applications : Primarily serves as a nitrile precursor for alkylation or coupling reactions .

Heterocyclic Derivatives with Non-Pyrazole Cores

3-(1H-Indol-3-yl)-3-oxopropanenitrile

  • Core Heterocycle : Indole instead of pyrazole.
  • Reactivity : Condenses with aldehydes and indole derivatives to form bis(indolyl)pyridines, leveraging the aromaticity of indole for π-stacking interactions .

3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile

  • Core Heterocycle: Thiazole with a tosylamino substituent.
  • Reactivity: The tosylamino group enhances electrophilicity, enabling reactions with α,β-unsaturated nitriles to form fused thiazolo-pyrimidines .

Complex Pharmacologically Active Derivatives

3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile

  • Structural Complexity : Incorporates a spirocyclic pyrrolopyrimidine system.
  • Applications : Cocrystallized with 3,5-dimethylpyrazole for improved stability as a JAK inhibitor .
  • Pharmacological Relevance : Demonstrates the impact of structural complexity on target selectivity compared to simpler pyrazole analogs.

3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

  • Molecular Weight : 314.39 g/mol (C₁₆H₂₂N₆O), significantly higher due to the fused pyrrolopyrimidine-piperidine scaffold .
  • Role : Impurity in tofacitinib synthesis, emphasizing the importance of regiochemical control in drug development.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound Pyrazole N1-ethyl, C4-ketone, C3-nitrile 178.19 Heterocyclic synthesis, cyclocondensation
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Pyrazole C3,C5-methyl, C3-ketone, C3-nitrile 163.18 Benzimidazole synthesis
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indole C3-ketone, C3-nitrile 183.19 Bis(indolyl)pyridine synthesis
3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile Thiazole C4-methyl, C2-tosylamino, C5-ketone 339.41 Thiazolo-pyrimidine synthesis
Tofacitinib Impurity (C16H22N6O) Pyrrolopyrimidine Spirocyclic piperidine, methyl groups 314.39 Pharmacological impurity profiling

Research Findings and Trends

  • Reactivity Trends: Ethyl substitution at N1 in pyrazole derivatives enhances steric hindrance, reducing nucleophilic displacement compared to methyl-substituted analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile readily undergoes aminolysis, while ethyl analogs require harsher conditions) .
  • Pharmacological Potential: Complex derivatives like JAK inhibitors highlight the role of fused heterocycles in enhancing target affinity, whereas simpler pyrazole nitriles are more suited for scaffold diversification .
  • Synthetic Utility : Ketone and nitrile groups in 3-oxopropanenitrile derivatives enable diverse pathways, including cyclocondensation (indole analogs) and cocrystallization (spirocyclic systems) .

Biological Activity

3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole with appropriate nitrile precursors under controlled conditions. The purity of synthesized compounds is crucial; for instance, a purity greater than 95% is often required for biological testing .

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown inhibitory effects on human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells .

Cell LineIC50 Value (µM)Reference
MCF-712.5
NCI-H46010.2
SF-26815.0

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, various compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition by related pyrazole compounds have been reported as low as 0.02 µM for COX-2, indicating strong anti-inflammatory activity .

CompoundCOX Inhibition IC50 (µM)Selectivity Index
Pyrazole Derivative A0.028.22
Pyrazole Derivative B0.049.31

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Apoptotic Proteins : Some studies suggest that pyrazole derivatives can enhance apoptotic pathways by inhibiting anti-apoptotic proteins, thereby promoting cancer cell death .
  • COX Enzyme Inhibition : The selective inhibition of COX enzymes contributes to the reduction of inflammatory mediators, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Reactive Oxygen Species Modulation : Pyrazole compounds may also modulate oxidative stress within cells, affecting cellular signaling pathways involved in cancer progression and inflammation .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with a pyrazole derivative resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as an anti-cancer agent.
  • Inflammatory Disorders : In animal models of inflammation, compounds similar to this compound showed marked reductions in edema and pain scores compared to standard treatments like diclofenac .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar β-ketonitrile derivatives are prepared by reacting cyanoacetamide intermediates with substituted pyrazoles under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Purification typically involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol .

Q. What safety precautions are critical when handling this compound?

  • Safety Protocols :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Q. How can researchers purify this compound effectively?

  • Purification Techniques :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 ratio) to isolate the target compound .
  • Recrystallization : Optimize solvent systems (e.g., methanol or 2-propanol) to enhance crystalline yield and purity .

Advanced Research Questions

Q. How can structural discrepancies in spectral data (NMR, IR) be resolved?

  • Analytical Strategy :

  • Single-Crystal X-ray Diffraction : Confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for analogous pyrazole derivatives (mean C–C bond length: 0.007 Å; R factor: 0.064) .
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1700–1750 cm⁻¹) and nitrile peaks (~2200 cm⁻¹) with DFT-calculated spectra .

Q. What strategies optimize reaction yields in derivative synthesis?

  • Optimization Parameters :

  • Temperature Control : Maintain low temperatures (e.g., –20°C) to stabilize intermediates during diazomethane reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity in cyclization steps .
  • Catalysis : Piperidine or triethylamine accelerates enolate formation in β-ketonitrile syntheses .

Q. How can researchers design analogs for structure-activity relationship (SAR) studies?

  • Design Framework :

  • Core Modifications : Replace the ethyl group on the pyrazole with bulkier alkyl chains (e.g., isopropyl) to study steric effects .
  • Electron-Withdrawing Groups : Introduce substituents (e.g., nitro, cyano) at the pyrazole’s 3-position to modulate electronic properties .
  • Bioisosteres : Substitute the nitrile with carboxylate or amide groups to assess pharmacological relevance .

Q. What mechanistic insights explain cyclization reactions involving this compound?

  • Proposed Mechanism :

Enolate Formation : Deprotonation of the β-ketonitrile by a base (e.g., triethylamine) generates a nucleophilic enolate .

Electrophilic Attack : The enolate reacts with electrophiles (e.g., chloroacetyl chloride) to form cyclic intermediates .

Aromatization : Oxidative agents (e.g., chloranil) dehydrogenate intermediates to stabilize aromatic systems .

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